N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide

Catalog No.
S3015375
CAS No.
868146-19-4
M.F
C19H26ClNO2S
M. Wt
367.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenze...

CAS Number

868146-19-4

Product Name

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-chloro-3-methylbenzenesulfonamide

Molecular Formula

C19H26ClNO2S

Molecular Weight

367.93

InChI

InChI=1S/C19H26ClNO2S/c1-13-6-17(2-3-18(13)20)24(22,23)21-5-4-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-3,6,14-16,21H,4-5,7-12H2,1H3

InChI Key

SLTURVUMLVLMAT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl

solubility

not available

Antiviral Research

Specific Scientific Field: Medicinal chemistry and virology.

Summary: This compound has shown promise as an antiviral agent. Researchers have investigated its inhibitory activity against various viruses, including tick-borne encephalitis virus. The presence of the adamantane fragment in its structure contributes to its antiviral properties.

Experimental Procedures: Results:

Soluble Epoxide Hydrolase (sEH) Inhibition

Specific Scientific Field: Biochemistry and drug discovery.

Summary: Researchers are exploring the compound’s potential as a soluble epoxide hydrolase (sEH) inhibitor. sEH is involved in the arachidonic acid cascade, and inhibiting it may have therapeutic implications.

Experimental Procedures:
Results:

Alzheimer’s Disease Therapy

Specific Scientific Field: Neuropharmacology and drug design.

Summary: The compound is being investigated as a potential drug for symptomatic therapy in Alzheimer’s disease.

Experimental Procedures:
Results:

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide is a compound that integrates the structural characteristics of adamantane and sulfonamide. Adamantane, a polycyclic hydrocarbon, is recognized for its stability and unique cage-like structure, while sulfonamides are widely utilized in medicinal chemistry for their antibacterial properties. This compound's structure features an adamantane moiety linked to a sulfonamide group through an ethyl chain, with a chlorinated and methyl-substituted benzene ring, which contributes to its potential biological activities and applications in medicinal chemistry and materials science.

Without specific research findings, the mechanism of action of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide is unknown.

  • Potential mechanisms could involve:
    • Inhibition of enzymes due to the sulfonamide group [].
    • Interaction with biological membranes due to the adamantane group's lipophilicity.
    • Binding to specific proteins or receptors based on the overall structure.

Information on the safety hazards of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide is not currently available.

  • General safety considerations for handling unknown compounds include:
    • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
    • Working in a well-ventilated fume hood.
    • Following safe laboratory practices for handling potentially hazardous materials.

  • Substitution Reactions: The chlorine atom on the benzene ring can be replaced by other nucleophiles, such as amines or thiols.
  • Oxidation and Reduction: The methyl group can be oxidized to a hydroxyl or carboxylic acid group.

Common Reagents and Conditions

  • Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are often used.
  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be employed.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are suitable for reduction reactions.

The products formed from these reactions depend on the specific reagents and conditions applied. For example, substituting the chlorine atom with an amine yields an N-aryl sulfonamide, while oxidation of the methyl group could produce a benzoic acid derivative.

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide exhibits significant biological activity, particularly against the Dengue virus (DENV). The compound interacts with DENV, demonstrating notable anti-DENV serotype 2 activity. Its mechanism of action involves affecting biochemical pathways related to the replication and spread of the virus while showing low cytotoxicity in cellular assays. This makes it a candidate for further research in antiviral drug development.

The synthesis of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide typically involves several synthetic steps:

  • Preparation of Adamantane Derivative: Adamantane can be functionalized through methods such as halogenation or oxidation to introduce reactive groups.
  • Reaction with Sulfonamide Precursor: The functionalized adamantane derivative reacts with a sulfonamide precursor, such as 4-chloro-3-methylbenzenesulfonyl chloride, under basic conditions.
  • Solvent and Base: The reaction is conducted in organic solvents like dichloromethane or acetonitrile, using bases such as triethylamine to neutralize hydrochloric acid generated during the reaction.

These steps result in the formation of the target compound through controlled chemical transformations.

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide has several applications:

  • Medicinal Chemistry: It serves as a scaffold for designing new drugs due to its potential antibacterial and antiviral properties.
  • Materials Science: The adamantane moiety enhances stability and rigidity, making it suitable for developing advanced materials like polymers and nanomaterials.
  • Biological Studies: It can be utilized to investigate interactions between sulfonamide derivatives and biological targets, including enzymes and receptors.

Research into the interactions of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide has highlighted its efficacy against specific viral targets. Studies indicate that it significantly reduces Dengue virus activity without inducing high levels of cytotoxicity. This property makes it particularly interesting for further investigation in antiviral therapies.

Similar Compounds

Several compounds share structural similarities with N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide:

Compound NameStructural FeaturesUnique Aspects
N-[2-(adamantan-1-yl)ethyl]-4-chlorobenzene-1-sulfonamideLacks methoxy groupSimpler structure
N-[2-(adamantan-1-yl)ethyl]-4-methoxybenzene-1-sulfonamideLacks chlorine atomDifferent reactivity
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-hydroxybenzene-1-sulfonamideHydroxyl group instead of methoxyAltered polarity

Uniqueness

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide is unique due to its combination of adamantane and sulfonamide moieties along with a specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds, making it valuable for various applications in medicinal chemistry and materials science.

XLogP3

5.7

Dates

Last modified: 08-17-2023

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